[4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol
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Overview
Description
“[4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol” is a compound that contains a 1,2,4-triazole ring. This ring is a unique heterocyclic compound present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds has been a subject of interest in recent years. Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes . For instance, Komykhov and coworkers developed a three-component reaction of 1H-1,2,4-triazol-3-amine, aromatic aldehydes, and acetone in the presence of TsOH as a Brønsted–Lowry acid for the synthesis of related compounds .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives has been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . For example, the IR absorption spectra of related compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis
1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which contain a 1,2,4-triazole group are common and well known .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can be analyzed using various spectroscopic techniques. For instance, the IR and 1H-NMR spectra provide information about the functional groups present in the molecule .Scientific Research Applications
Crystal Structure and Molecular Interactions
The study of crystal structures and molecular interactions of triazole derivatives, such as 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde and its analogs, has revealed their potential for α-glycosidase inhibition activity. These compounds exhibit structural features like small dihedral angles and varying shapes (flat or “V” shaped), which contribute to their biological activities through specific molecular interactions like hydrogen bonds and π-π interactions (Gonzaga et al., 2016).
Antiviral and Antitumoral Properties
Certain derivatives of [4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol have demonstrated promising in vitro anticoronavirus and antitumoral activity. This discovery highlights the ability to tune the biological properties of these molecules by subtle structural variations, particularly in the phenyl moiety. Mode-of-action studies have shown that the antitumoral activity may involve the inhibition of tubulin polymerization (Jilloju et al., 2021).
Catalytic Activity
The formation of a stable complex with CuCl by certain triazole derivatives like tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand enhances the catalytic activity in Huisgen 1,3-dipolar cycloadditions. The characteristics of low catalyst loadings, short reaction times, and compatibility with a variety of groups make these complexes highly efficient catalysts for organic reactions (Ozcubukcu et al., 2009).
Antimicrobial Activity
Compounds synthesized using the this compound structure, such as {6-[(1H-1,2,3-triazol-4-yl)methoxy]-3-methylbenzofuran-2-yl}(phenyl)methanones, have shown high antimicrobial activity. This suggests the potential for these compounds to be developed into antimicrobial agents (Sunitha et al., 2017).
Corrosion Inhibition
Derivatives of triazole, such as (1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanol (MTM), have been investigated for their role in corrosion inhibition of mild steel in hydrochloric acid solution. The findings suggest that these compounds inhibit corrosion by adsorbing onto the steel surface, with the phenyl ring and triazol ring playing crucial roles in the adsorption process (Boutouil et al., 2019).
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole moiety are known to interact with various biological receptors through hydrogen-bonding and dipole interactions . They have been used in drug discovery studies against cancer cells, microbes, and various types of diseases .
Mode of Action
1,2,4-triazole derivatives have been reported to exhibit potent inhibitory activities against cancer cell lines . They inhibit the proliferation of cancer cells, possibly by inducing apoptosis .
Biochemical Pathways
1,2,4-triazoles are known to have widespread potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Pharmacokinetics
The pharmacokinetic properties of similar compounds have been predicted and studied .
Result of Action
Some 1,2,4-triazole hybrids have shown weak to high cytotoxic activities against tumor cell lines, with ic50 value ranges of 156–398 and 239–418 µM for MCF-7 and HCT-116 cells, respectively .
Biochemical Analysis
Biochemical Properties
[4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound has been observed to bind with certain proteins, influencing their function and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, particularly those involved in oxidative stress and apoptosis. It has been shown to modulate the expression of genes related to these pathways, thereby affecting cellular metabolism and overall cell function . In some cell types, this compound can induce cytotoxic effects, making it a potential candidate for anticancer therapies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as cytochrome P450, which can alter the metabolism of other compounds . This compound also binds to DNA and RNA, potentially affecting gene expression and protein synthesis. The binding interactions with biomolecules can lead to changes in the structural conformation of these molecules, influencing their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a reduction in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer properties . At higher doses, toxic or adverse effects can occur, including liver and kidney damage. These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound within specific tissues can significantly impact its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization within these compartments can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.
Properties
IUPAC Name |
[4-chloro-2-(1,2,4-triazol-1-yl)phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c10-8-2-1-7(4-14)9(3-8)13-6-11-5-12-13/h1-3,5-6,14H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHMNGRIRJPSQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C=NC=N2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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